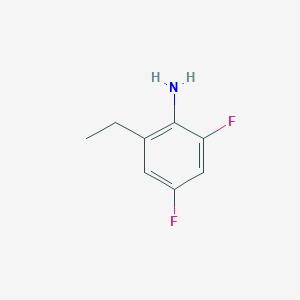
2-Ethyl-4,6-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2N It is an aromatic amine, characterized by the presence of an ethyl group and two fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 2-ethyl-4,6-dichloronitrobenzene, followed by reduction to the corresponding aniline derivative. The reaction typically involves the use of a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide. The nitro group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and sodium hypochlorite.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of nitro groups.
Substitution: Reagents such as sodium azide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Ethyl-4,6-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,6-difluoroaniline depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoroaniline: Similar structure but lacks the ethyl group.
2,6-Difluoroaniline: Similar structure but lacks the ethyl group.
4-Ethyl-2,6-difluoroaniline: Similar structure with the same functional groups.
Uniqueness
2-Ethyl-4,6-difluoroaniline is unique due to the presence of both an ethyl group and two fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9F2N |
|---|---|
Poids moléculaire |
157.16 g/mol |
Nom IUPAC |
2-ethyl-4,6-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 |
Clé InChI |
DXOLGQNCTMSYBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















